2-Propenenitrile, 2-methyl-3-phenyl-
Description
Properties
CAS No. |
1197-33-7 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(Z)-2-methyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,1H3/b9-7- |
InChI Key |
MSOYJTDJKBEDPF-CLFYSBASSA-N |
SMILES |
CC(=CC1=CC=CC=C1)C#N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C#N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C#N |
Other CAS No. |
1197-33-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Chemical Properties
Key Observations :
- Molecular Weight and Boiling Points : Bulky substituents (e.g., phenylsulfonyl in 59583-84-5) increase molecular weight and boiling points due to enhanced van der Waals interactions .
- Density : The phenyl group in 1197-33-7 contributes to higher density (1.022 g/cm³) compared to the cyclohexenyl derivative (0.955 g/cm³) due to planar aromatic stacking .
- Electron-Withdrawing Groups : Compounds like 132604-91-2 (chloro-trifluoromethyl) exhibit higher electrophilicity at the nitrile group compared to 1197-33-7, influencing reactivity in nucleophilic additions .
Chemical Reactivity :
- 1197-33-7 : The phenyl group directs electrophilic substitution (e.g., nitration, halogenation), while the nitrile group may participate in cycloaddition or hydrolysis reactions.
- 59583-84-5 : The sulfonyl group enhances stability and may act as a leaving group in substitution reactions, making it useful in polymer chemistry or as a synthetic intermediate .
- 132604-91-2 : The electron-withdrawing trifluoromethyl and chloro groups increase the nitrile’s electrophilicity, favoring applications in agrochemicals or pharmaceuticals .
Table 2: Regulatory Status
Toxicity Considerations :
- Acrylonitrile derivatives (e.g., 107-13-1) are known for acute toxicity (CNS depression, respiratory irritation) .
Preparation Methods
Knoevenagel Condensation-Based Synthesis
The Knoevenagel condensation is a classical method for synthesizing α,β-unsaturated nitriles by reacting aldehydes with active methylene compounds. For 2-methyl-3-phenylacrylonitrile, this approach typically involves the condensation of benzaldehyde derivatives with methyl-substituted acetonitrile precursors.
In a modified procedure adapted from analogous syntheses, 2-formylphenoxy methyl acrylonitrile derivatives undergo condensation with aryl aldehydes under basic conditions. For example, (E)-2-((2-formylphenoxy)methyl)-3-phenylacrylonitrile has been synthesized via a Knoevenagel-type reaction, utilizing sodium methoxide as a base in toluene at reflux temperatures . The reaction proceeds through a nucleophilic attack of the methylene carbon on the aldehyde, followed by dehydration to form the conjugated nitrile. Yields for such reactions typically range from 70–85%, depending on the electronic nature of the substituents and the reaction duration .
Solid-State Melt Reaction Methodology
A novel solid-state melt reaction has been employed to synthesize structurally related acrylonitrile derivatives. In this method, a mixture of (E)-2-((2-formylphenoxy)methyl)-3-phenylacrylonitrile and o-phenylenediamine is heated to 160°C for 1 hour, inducing a rearrangement reaction . The crude product is purified via column chromatography using ethyl acetate and hexanes (0.5:9.5 v/v), yielding the desired acrylonitrile derivative as a yellow liquid.
This approach leverages the thermodynamic stability of the (Z)-isomer under melt conditions, favoring its formation over the (E)-configured product. The absence of solvents minimizes side reactions, while the high temperature accelerates the reaction kinetics. However, stringent temperature control is critical to prevent decomposition, as the flash point of the compound is 109.7°C .
Dehydration of Aldoximes
The dehydration of aldoximes to nitriles is a widely applicable strategy, particularly for synthesizing sterically hindered nitriles. A patent detailing the synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile provides a relevant analogy . In this method, the aldoxime intermediate is treated with acetic anhydride and sodium acetate at 80–85°C for 5 hours, resulting in dehydration to the corresponding nitrile.
Applying this methodology to 2-methyl-3-phenylacrylonitrile would involve synthesizing the aldoxime precursor, (Z)-2-methyl-3-phenylprop-2-enaloxime, followed by dehydration. The reaction conditions (glacial acetic acid, acetic anhydride, and sodium acetate) facilitate the elimination of water, yielding the nitrile with purities exceeding 99% after vacuum distillation .
Grignard reagents and organometallic intermediates enable the sequential introduction of methyl and phenyl groups to a nitrile backbone. For example, the reaction of methylmagnesium bromide with phenylacetonitrile could theoretically yield 2-methyl-3-phenylacrylonitrile via a nucleophilic addition-elimination mechanism. However, such methods are less commonly reported due to challenges in controlling regioselectivity and avoiding over-addition.
A related synthesis of (2Z)-2-(methylanilino)-3-phenyl-2-propenenitrile, documented in The Journal of Organic Chemistry, involves the condensation of aniline derivatives with acrylonitrile intermediates under basic conditions . This method highlights the potential for using amine nucleophiles to functionalize the acrylonitrile framework, though further optimization would be required to eliminate the anilino group and introduce methyl substituents.
Comparative Analysis of Synthetic Methods
The table below summarizes the key features of the discussed methodologies:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-methyl-3-phenyl-2-propenenitrile, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a Michael addition between acrylonitrile derivatives and phenylmethyl ketones under basic conditions (e.g., KOH/EtOH) may yield the target compound. Optimization involves varying catalysts (e.g., phase-transfer catalysts), solvents (polar aprotic like DMF), and temperatures (60–100°C) .
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Monitor reaction progress via TLC or GC-MS .
- Table 1 : Example Reaction Optimization Parameters
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| KOH | EtOH | 80 | 65 |
| DBU | DMF | 100 | 78 |
Q. Which spectroscopic techniques are most effective for characterizing 2-methyl-3-phenyl-2-propenenitrile?
- Methodological Answer :
- NMR : H NMR will show signals for the nitrile group (no proton), methyl groups (~δ 1.8–2.2 ppm), and aromatic protons (δ 7.2–7.5 ppm). C NMR confirms the nitrile carbon (~δ 120 ppm) .
- IR : A strong absorption band near ~2240 cm (C≡N stretch) is diagnostic. Aromatic C-H stretches appear at ~3000–3100 cm .
- Mass Spectrometry : Molecular ion peak at m/z 157 (CHN), with fragmentation patterns indicating loss of methyl or phenyl groups .
Q. What safety protocols are critical for handling and storing 2-methyl-3-phenyl-2-propenenitrile?
- Methodological Answer :
- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C. Keep away from oxidizers and heat sources to prevent polymerization .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 2-methyl-3-phenyl-2-propenenitrile in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMO). The electron-deficient nitrile group enhances dienophile reactivity. Calculate activation energies for cycloaddition with dienes (e.g., cyclopentadiene) .
- Transition State Analysis : Identify stereochemical outcomes (endo/exo) using QM/MM simulations. Validate with experimental NMR coupling constants .
Q. How can contradictory thermal stability data for this compound be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., TGA/DSC at 5°C/min heating rate). Compare results across labs using standardized purity criteria (>98% by HPLC) .
- Impurity Analysis : Use GC-MS or HPLC to detect trace solvents or byproducts (e.g., unreacted acrylonitrile) that may alter decomposition temperatures .
- Table 2 : Hypothetical Thermal Data Comparison
| Study | Decomp. Temp (°C) | Purity (%) | Method |
|---|---|---|---|
| A | 220 | 95 | TGA |
| B | 245 | 99 | DSC |
Q. What biochemical applications are plausible for 2-methyl-3-phenyl-2-propenenitrile based on structural analogs?
- Methodological Answer :
- IL-6 Modulation : Analogous sulfonyl propenenitriles (e.g., 3-(4-methylphenylsulfonyl)-2-propenenitrile) suppress IL-6 expression via NF-κB inhibition. Test this compound in macrophage cell lines (e.g., RAW 264.7) using ELISA and qPCR .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., para-methyl vs. phenyl groups) to enhance bioactivity. Use molecular docking to assess binding to IL-6 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
